(6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride
(6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride
GW311616A hydrochloride(CAS 197090-44-1) is a potent, selective and orally active human neutrophil elastase (HNE) inhibitor (IC50 value 22 nM). GW311616A is selective over other human serine proteases (IC50 values >100 μM for trypsin, cathepsin G, and plasmin, >3 μM for chymotrypsin and tissue plasminogen activator), and does not inhibit AchE at 100 μM.
Brand Name:
Vulcanchem
CAS No.:
197090-44-1
VCID:
VC0005580
InChI:
InChI=1S/C19H31N3O4S.ClH/c1-14(2)17-18-15(22(19(17)24)27(3,25)26)9-13-21(18)16(23)8-7-12-20-10-5-4-6-11-20;/h7-8,14-15,17-18H,4-6,9-13H2,1-3H3;1H/b8-7+;/t15?,17-,18+;/m0./s1
SMILES:
CC(C)C1C2C(CCN2C(=O)C=CCN3CCCCC3)N(C1=O)S(=O)(=O)C.Cl
Molecular Formula:
C19H32ClN3O4S
Molecular Weight:
433.992
(6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride
CAS No.: 197090-44-1
Cat. No.: VC0005580
Molecular Formula: C19H32ClN3O4S
Molecular Weight: 433.992
* For research use only. Not for human or veterinary use.
Specification
| Description | GW311616A hydrochloride(CAS 197090-44-1) is a potent, selective and orally active human neutrophil elastase (HNE) inhibitor (IC50 value 22 nM). GW311616A is selective over other human serine proteases (IC50 values >100 μM for trypsin, cathepsin G, and plasmin, >3 μM for chymotrypsin and tissue plasminogen activator), and does not inhibit AchE at 100 μM. |
|---|---|
| CAS No. | 197090-44-1 |
| Molecular Formula | C19H32ClN3O4S |
| Molecular Weight | 433.992 |
| IUPAC Name | (6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride |
| Standard InChI | InChI=1S/C19H31N3O4S.ClH/c1-14(2)17-18-15(22(19(17)24)27(3,25)26)9-13-21(18)16(23)8-7-12-20-10-5-4-6-11-20;/h7-8,14-15,17-18H,4-6,9-13H2,1-3H3;1H/b8-7+;/t15?,17-,18+;/m0./s1 |
| Standard InChI Key | UFCZUKYPBPXODT-OUMMUYCFSA-N |
| SMILES | CC(C)C1C2C(CCN2C(=O)C=CCN3CCCCC3)N(C1=O)S(=O)(=O)C.Cl |
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